molecular formula C27H23NO8 B11141382 (2R)-[({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino](phenyl)ethanoic acid

(2R)-[({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino](phenyl)ethanoic acid

Cat. No.: B11141382
M. Wt: 489.5 g/mol
InChI Key: KIWWOFNBRPUNDZ-RUZDIDTESA-N
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Description

(2R)-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)aminoethanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromenone core, an ethoxyphenoxy group, and an amino acid derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)aminoethanoic acid typically involves multiple steps, including the formation of the chromenone core, the introduction of the ethoxyphenoxy group, and the coupling with the amino acid derivative. Common synthetic routes may include:

    Formation of Chromenone Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of Ethoxyphenoxy Group: This can be achieved through etherification reactions using ethoxyphenol and appropriate reagents.

    Coupling with Amino Acid Derivative: This step may involve peptide coupling reactions using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)aminoethanoic acid can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The ethoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenone derivatives.

Scientific Research Applications

(2R)-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)aminoethanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)aminoethanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity through competitive or non-competitive inhibition.

    Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Affecting Cellular Pathways: Influencing signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-(tert-butoxycarbonyl)(methyl)aminoethanoic acid
  • (S)-[®-2-(4-Benzyloxy-3-Methoxy-Phenyl)-2-(4-Carbamimidoyl-Phenylamino)-Acetylamino]-Phenyl-Acetic Acid

Uniqueness

(2R)-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)aminoethanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H23NO8

Molecular Weight

489.5 g/mol

IUPAC Name

(2R)-2-[[2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C27H23NO8/c1-2-33-20-10-6-7-11-21(20)36-23-15-35-22-14-18(12-13-19(22)26(23)30)34-16-24(29)28-25(27(31)32)17-8-4-3-5-9-17/h3-15,25H,2,16H2,1H3,(H,28,29)(H,31,32)/t25-/m1/s1

InChI Key

KIWWOFNBRPUNDZ-RUZDIDTESA-N

Isomeric SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N[C@H](C4=CC=CC=C4)C(=O)O

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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